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Introduction

Pirtobrutinib (Jaypirca) is a highly selective, non-covalent (reversible) inhibitor of Bruton's
tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (cBTKis) such as ibrutinib,
acalabrutinib, and zanubrutinib, which form a permanent bond with a cysteine residue (C481)
in the BTK active site, pirtobrutinib binds reversibly to the ATP-binding pocket.[1][3] This
distinct mechanism of action allows pirtobrutinib to effectively inhibit both wild-type BTK and
BTK variants with C481 mutations, a common cause of acquired resistance to cBTKis.[1][3]

A critical attribute of any kinase inhibitor is its selectivity, as off-target inhibition can lead to
undesirable side effects.[1][4] Pirtobrutinib has demonstrated a high degree of selectivity for
BTK across the human kinome.[1][5][6] Enzymatic profiling has shown that pirtobrutinib has
minimal interaction with over 98% of the human kinome, which is thought to contribute to its
favorable safety profile.[1][7] This high selectivity potentially reduces the risk of adverse events
that have been associated with less selective BTK inhibitors, such as cardiotoxicity and
bleeding.[4]

These application notes provide an overview of the methods used to characterize the kinome
selectivity of pirtobrutinib, including biochemical and cell-based assays. Detailed protocols are
provided to guide researchers in performing similar assessments for kinase inhibitors.
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Data Presentation
Biochemical Selectivity of Pirtobrutinib

Pirtobrutinib's high selectivity is demonstrated in biochemical assays. When profiled against a
large panel of 371 kinases at a concentration of 1 uM, pirtobrutinib inhibited only nine
kinases, including BTK, by more than 50%.[1] Follow-up dose-response assays revealed that
only a few kinases were inhibited with less than 100-fold selectivity compared to BTK.[1]

Table 1: Biochemical Inhibition of Wild-Type (WT) and C481S Mutant BTK by Pirtobrutinib

Kinase Pirtobrutinib IC50 (nM)
BTK (WT) 3.3
BTK (C481S) 3.3

Data sourced from preclinical characterization studies.[1]

Table 2: Cellular Activity of Pirtobrutinib against BTK Autophosphorylation

Cell Line Target Pirtobrutinib IC50 (nM)
HEK293 BTK (WT) 8.8
HEK?293 BTK (C481S) 9.8

Data reflects inhibition of BTK Y223 autophosphorylation in stably expressing HEK293 cells.[1]

Comparative Kinase Selectivity

When compared to other BTK inhibitors at a concentration of 100 nM, pirtobrutinib
demonstrates a more selective profile. This is crucial as off-target inhibition by other BTK
inhibitors has been linked to clinical toxicities. For instance, inhibition of TEC kinase is
associated with bleeding, and inhibition of EGFR can lead to rash and diarrhea.

Table 3: Comparative Kinome Profiling of BTK Inhibitors (% Inhibition >50% at 100 nM)
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Inhibitor Number of Kinases Inhibited >50%
Pirtobrutinib 4

Ibrutinib 22

Zanubrutinib 6

Acalabrutinib 4

Data from a screen of 362-371 kinases.[1] Acalabrutinib, while inhibiting a similar number of
kinases, was less potent against BTK in this specific assay, showing 83% inhibition compared
to 97% for pirtobrutinib.[1]

Table 4: Cellular Selectivity of Pirtobrutinib Against Key Off-Target Kinases
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Pirtobrutinib IC50 Fold Selectivity vs.

Kinase Assay Type
IR (nM) BTK

NanoBRET™ Target

BTK 3 -
Engagement
NanoBRET™ Target

TEC >5000 >1600
Engagement
NanoBRET™ Target

ITK >5000 >1600
Engagement
NanoBRET™ Target

EGFR >5000 >1600
Engagement
NanoBRET™ Target

BLK >5000 >1600
Engagement
NanoBRET™ Target

BMX >5000 >1600
Engagement
NanoBRET™ Target

LYN >5000 >1600
Engagement
NanoBRET™ Target

SRC >5000 >1600
Engagement
NanoBRET™ Target

FGR >5000 >1600
Engagement
NanoBRET™ Target

HCK >5000 >1600
Engagement
NanoBRET™ Target

YES1 >5000 >1600
Engagement
NanoBRET™ Target

CSK >5000 >1600
Engagement
NanoBRET™ Target

FYN >5000 >1600

Engagement
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Phosphorylation of C-
ERBB4 _ _ >10000 N/D
terminal tail

Phosphorylation of
MEK1/MEK?2 12600 + 2400 N/D
ERK1/2 (HCT116)

Phosphorylation of
MEK1/MEK2 3790 + 1310 N/D
ERK1/2 (A375)

Data shows pirtobrutinib retains greater than 100-fold selectivity in cellular assays for other
tested kinases.[1]

Signaling Pathways and Experimental Workflows
BTK Signaling Pathway and Pirtobrutinib Inhibition

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling
pathway. Pirtobrutinib acts by reversibly binding to the ATP-binding pocket of BTK, thereby
preventing its activation and downstream signaling that leads to B-cell proliferation and

survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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